(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid
CAS No.:
Cat. No.: VC18265235
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (1S,5R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9-5-4-6-13(14,7-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 |
| Standard InChI Key | DNEMPSRQAZFJMK-TVQRCGJNSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@]1(C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC1(C2)C(=O)O |
Introduction
(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a complex organic compound with a bicyclic structure that incorporates a nitrogen atom. It has a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol . The presence of a tert-butoxycarbonyl (Boc) group and a carboxylic acid group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines during reactions.
Synthesis Methods
The synthesis of (1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves strategic manipulation of functional groups. While specific detailed synthesis protocols are not widely documented in the literature, the compound's synthesis typically requires careful control over reaction conditions to achieve the desired stereochemistry and functional group arrangement.
Potential Applications
This compound has potential applications in medicinal chemistry and material science due to its structural features. Compounds with similar bicyclic structures have been studied for their roles as enzyme inhibitors, particularly in neurological disorders and pain management. The tert-butoxycarbonyl group allows for protection of the amine during synthesis, which is crucial for maintaining the integrity of the molecule during complex chemical transformations.
Potential Biological Activities:
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Enzyme Inhibition: Compounds with similar structures have shown potential as enzyme inhibitors.
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Neurological Disorders: Potential applications in managing neurological conditions.
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Pain Management: Possible roles in pain management strategies.
Comparison with Similar Compounds
Several compounds share structural similarities with (1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid. These include:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| (1R,5R)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid | 20850005 | Lacks tert-butoxycarbonyl group; simpler structure |
| (1S,5R)-6-Azabicyclo[3.2.1]octane | Not available | Parent bicyclic structure without functional groups |
| (1S,5R)-6-Fluoro-2-(tert-butoxy)carbonyl-6-azabicyclo[3.1.0]hexane | 2060523-43-3 | Contains fluorine; different bicyclic framework |
Safety and Handling
Handling (1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid requires caution due to its potential to cause skin and eye irritation. It should be stored in a sealed container at room temperature and handled with appropriate protective equipment .
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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